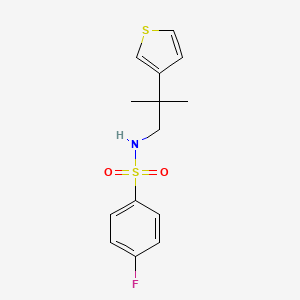

![molecular formula C15H9BrN4O4 B2568601 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide CAS No. 891127-44-9](/img/structure/B2568601.png)

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

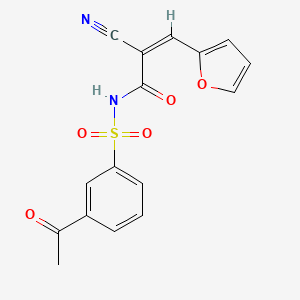

“N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide” is a complex organic compound. The 1,3,4-oxadiazole moiety is a five-membered heterocyclic ring composed of two nitrogen atoms and one oxygen atom . Compounds with this structure have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .

Scientific Research Applications

Antimicrobial and Antifungal Activities

- Antimicrobial Properties : Some derivatives of 1,3,4-oxadiazole, including those similar to the target compound, have been found to exhibit antimicrobial properties. For instance, a study synthesized a compound with a structure incorporating 1,3,4-oxadiazole and found it to have low to high antimicrobial activity against different bacterial species and high antileishmanial activity (Ustabaş et al., 2020).

- Antifungal Effects : Another derivative containing the 1,3,4-oxadiazole motif exhibited potent antifungal and apoptotic effects against various Candida species, suggesting potential for antifungal drug development (Çavușoğlu et al., 2018).

Synthesis and Characterization

- Synthetic Methods : Research has focused on the synthesis of various derivatives, including those incorporating the 1,3,4-oxadiazole ring. These studies often involve characterizing the compounds using spectroscopic methods and exploring their geometric and electronic structures (Dwivedi & Kumar, 2019).

Biological Screening and Applications

- Antibacterial and Antitumor Activities : Certain derivatives have shown significant antibacterial activity against various strains and potential antitumor effects, demonstrating the broad applicability of these compounds in medicinal chemistry (Aziz‐ur‐Rehman et al., 2013).

- Antidiabetic Screening : Derivatives of 1,3,4-oxadiazole have also been evaluated for their antidiabetic activity, indicating potential utility in managing diabetes (Lalpara et al., 2021).

Enzyme Inhibition and Mechanism of Action

- Effects on Transferase Enzymes : Some studies have explored the effects of bis-1,3,4-oxadiazole compounds on transferase enzymes, revealing activation and inhibitory effects. This suggests potential therapeutic applications in diseases where these enzymes play a critical role (Tomi et al., 2010).

Future Directions

Compounds with the 1,3,4-oxadiazole moiety have shown desirable biological activity, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . Therefore, there is a growing interest in developing new methods of obtaining complex structures containing oxadiazole rings . These compounds could be used in the future in medicine and agriculture .

properties

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN4O4/c16-11-5-1-10(2-6-11)14-18-19-15(24-14)17-13(21)9-3-7-12(8-4-9)20(22)23/h1-8H,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLSYNBPVJHSOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

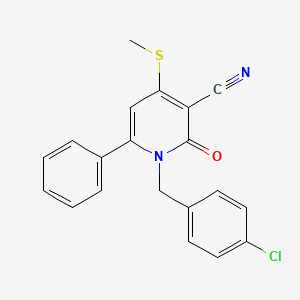

![7-Fluoro-2-methyl-3-[[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2568519.png)

![1-Methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B2568524.png)

![3-chloro-2-[(Z)-2-[(3E)-3-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}butan-2-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2568527.png)

![5-{[4-(2-Furoyl)piperazin-1-yl]sulfonyl}-3-(pyrrolidin-1-ylcarbonyl)-1,2-benzisoxazole](/img/structure/B2568529.png)

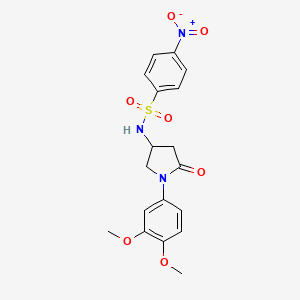

![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2568530.png)

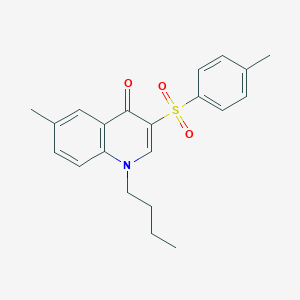

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2568532.png)

![2-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2568534.png)

![N-(3-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B2568540.png)

![4-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2568541.png)